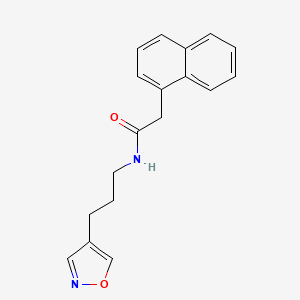
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide, also known as JNJ-42153605, is a small molecule that has been developed as a potential treatment for various neurological disorders. This compound has been shown to have a high affinity for the G protein-coupled receptor 6 (GPR6), which is involved in the regulation of dopamine neurotransmission. In
Mechanism of Action
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide acts as a selective antagonist of GPR6. GPR6 is a G protein-coupled receptor that is expressed in the striatum, a region of the brain that is involved in the regulation of motor function and reward behavior. The activation of GPR6 leads to the inhibition of dopamine release, while the inhibition of GPR6 leads to the enhancement of dopamine release. By blocking the activity of GPR6, this compound enhances dopamine neurotransmission, which may have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to enhance dopamine release in the striatum, which may have therapeutic effects in various neurological disorders. In preclinical studies, the compound has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease. The compound has also been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide is its high selectivity for GPR6, which reduces the risk of off-target effects. Another advantage is its ability to enhance dopamine neurotransmission, which may have therapeutic effects in various neurological disorders. However, one limitation is the lack of clinical data on the safety and efficacy of the compound in humans. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of the compound.
Future Directions
There are several future directions for the research on N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide. One direction is to conduct clinical trials to determine the safety and efficacy of the compound in humans. Another direction is to investigate the potential use of the compound in the treatment of other neurological disorders, such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of the compound and to identify potential biomarkers for patient selection and treatment response monitoring.
Synthesis Methods
The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide involves several steps, including the reaction of 4-bromo-2-nitroaniline with ethyl acrylate to form 4-(2-nitrophenyl)but-3-en-2-one. This intermediate is then reacted with hydroxylamine to form 3-(2-nitrophenyl)isoxazol-5(2H)-one. The final step involves the reaction of 3-(2-nitrophenyl)isoxazol-5(2H)-one with 3-aminopropylamine and naphthalene-1-carboxylic acid to form this compound.
Scientific Research Applications
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide has been studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. The compound has been shown to have a high affinity for GPR6, which is involved in the regulation of dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and reward behavior. Dysfunction of the dopamine system is implicated in the pathophysiology of various neurological disorders.
properties
IUPAC Name |
2-naphthalen-1-yl-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(19-10-4-5-14-12-20-22-13-14)11-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,12-13H,4-5,10-11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMVFHXNCITSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCC3=CON=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)
![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)


![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)
![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)